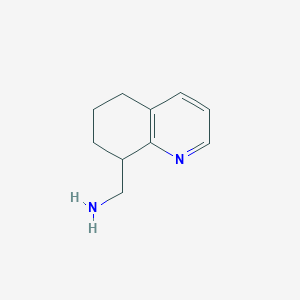

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine

Beschreibung

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine is a bicyclic organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . Its structure consists of a tetrahydroquinoline core substituted with a methanamine group at the 8-position. The compound is cataloged under CAS number 298680-94-1 and is available in high-purity grades (≥95%) for research applications . It is part of the tetrahydroquinoline family, known for their roles in medicinal chemistry due to their rigid bicyclic framework and nitrogen-containing heterocycles, which enhance binding affinity to biological targets .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJYDESWTDPRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine typically involves the reduction of quinoline derivatives followed by functionalization at the 8th position. One common method involves the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to a series of reactions to introduce the methanamine group. Specific reaction conditions, such as the choice of catalyst, solvent, and temperature, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine may involve large-scale catalytic hydrogenation processes, followed by purification steps such as distillation or crystallization. The choice of industrial methods depends on factors such as cost, efficiency, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, depending on the specific reaction pathway and conditions used.

Wissenschaftliche Forschungsanwendungen

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine can be contextualized by comparing it to related tetrahydroquinoline derivatives. Key differences lie in substituent positions, stereochemistry, and biological activity (Table 1).

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Substituent Position and Stereochemistry

- Positional Isomerism: The 8-methanamine derivative exhibits distinct electronic and steric effects compared to the 3-methanamine isomer (CAS 1030377-54-8). The 8-position’s proximity to the nitrogen atom in the quinoline ring may enhance hydrogen-bonding interactions in biological systems .

- Enantiomeric Purity: The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride (CAS 865303-57-7) is synthesized via enzymatic kinetic resolution using lipases, achieving >99% enantiomeric excess . This contrasts with the achiral nature of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine, which lacks stereogenic centers .

Biologische Aktivität

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, focusing on its anticancer and antimicrobial effects, as well as its interactions with biological targets.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 148.21 g/mol. It is characterized by a tetrahydroquinoline moiety, which contributes to its unique pharmacological profile. The compound is soluble in water, enhancing its bioavailability for biological studies.

Anticancer Activity

Recent studies have demonstrated that (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine exhibits significant anticancer properties . The following table summarizes key findings from various studies:

Case Studies

- Study on Human Cervical Carcinoma (HeLa) Cells : The compound was found to induce significant cytotoxicity with an IC50 value of 36 µM. Mechanistic studies indicated that it promotes mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, leading to apoptosis .

- Research on Lung Cancer Cells (A549) : The compound demonstrated potent activity against A549 cells with an IC50 of 19 µM. It was shown to induce cell cycle arrest at the G2/M phase and activate both intrinsic and extrinsic apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine has exhibited antimicrobial effects against various pathogens. Preliminary research suggests that it may be effective against both Gram-positive and Gram-negative bacteria.

Mechanistic Insights

The biological activity of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Studies indicate that this compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Receptor Interactions : It has been suggested that the compound may interact with neurotransmitter receptors in the central nervous system, which could explain some of its observed effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.